![molecular formula C8H13NO3S B12538862 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate CAS No. 654641-17-5](/img/structure/B12538862.png)
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate is an organic compound that features both an ester and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate can be achieved through a multi-step process. One common method involves the acylation of 2-aminoethyl acetate with 3-(methylsulfanyl)acryloyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether at low temperatures.
Substitution: Amines or alcohols; reactions may require a catalyst or base to proceed efficiently.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to alterations in cellular pathways and biological processes, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(Methylsulfanyl)phenyl]amino}acetate: Similar structure but with a phenyl group instead of an acryl group.
3-(Methylsulfanyl)acrylic acid: Lacks the amide and ester functionalities.
Methyl 3-(methylsulfanyl)acrylate: Contains a methyl ester instead of an ethyl ester.
Uniqueness
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate is unique due to the presence of both an ester and an amide functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs
Properties
CAS No. |
654641-17-5 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(3-methylsulfanylprop-2-enoylamino)ethyl acetate |
InChI |
InChI=1S/C8H13NO3S/c1-7(10)12-5-4-9-8(11)3-6-13-2/h3,6H,4-5H2,1-2H3,(H,9,11) |
InChI Key |
GMFKMEYWOJDQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC(=O)C=CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
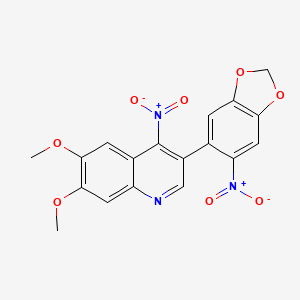
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)

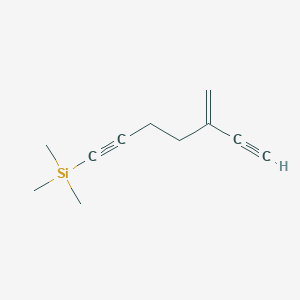
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide](/img/structure/B12538823.png)
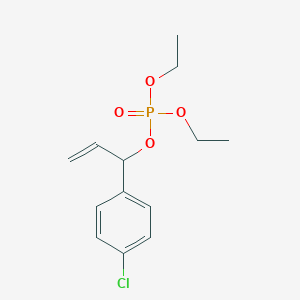
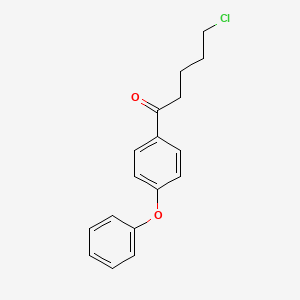
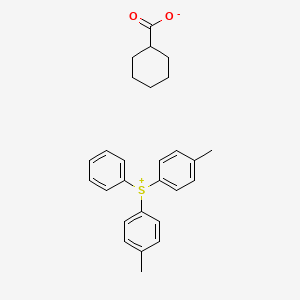
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)

